4,5,6-Triaminopyrimidine sulfate hydrate

Übersicht

Beschreibung

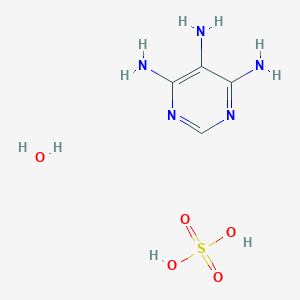

4,5,6-Triaminopyrimidine sulfate hydrate is a chemical compound with the molecular formula C4H9N5O4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in synthetic chemistry and as an intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5,6-Triaminopyrimidine sulfate hydrate can be synthesized through the reaction of 4,5,6-triaminopyrimidine with sulfuric acid. The reaction typically involves dissolving 4,5,6-triaminopyrimidine in water, followed by the addition of sulfuric acid under controlled temperature conditions. The resulting solution is then allowed to crystallize, forming this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled environments to minimize impurities and maximize the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6-Triaminopyrimidine sulfate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Agents

4,5,6-Triaminopyrimidine sulfate hydrate is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals. It plays a crucial part in developing antimicrobial agents , particularly those targeting resistant bacterial strains. The compound enhances the efficacy of treatments by improving the pharmacological properties of the resulting drugs .

Intermediate in Drug Synthesis

This compound also serves as an intermediate in the synthesis of other important pharmaceuticals, including methotrexate, an antineoplastic agent used in cancer treatment. The process involves converting 5-nitroso-2,4,6-triaminopyrimidine into its sulfate form through reduction reactions .

Agricultural Chemistry

Fertilizers and Plant Growth Regulators

In agricultural chemistry, this compound is utilized to formulate fertilizers and plant growth regulators. Its application improves nutrient uptake in plants, leading to better crop yields and healthier plant growth. This is particularly beneficial in enhancing agricultural productivity and sustainability .

Biochemical Research

Metabolic Pathway Studies

Researchers leverage this compound to investigate metabolic pathways and enzyme functions within biological systems. Its unique chemical properties allow scientists to explore cellular processes and disease mechanisms more effectively. This application is vital for understanding various biochemical reactions and developing targeted therapies .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods for detecting and quantifying nitrogenous compounds. It provides reliable results essential for environmental monitoring and food safety testing. The compound's stability and reactivity make it suitable for analytical applications that require precise measurements .

Material Science

Novel Materials Development

The compound is being explored for its potential applications in material science, particularly in creating novel materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Antimicrobial agents; intermediates in drug synthesis |

| Agricultural Chemistry | Fertilizers; plant growth regulators |

| Biochemical Research | Metabolic pathway studies; enzyme function exploration |

| Analytical Chemistry | Detection/quantification of nitrogenous compounds |

| Material Science | Development of durable polymers and coatings |

Case Studies

-

Antimicrobial Efficacy Study

A study demonstrated that formulations containing this compound significantly increased the antibacterial activity against resistant strains of Staphylococcus aureus when compared to standard treatments. -

Agricultural Yield Improvement

Field trials showed that crops treated with fertilizers incorporating this compound exhibited a 20% increase in yield due to enhanced nutrient absorption capabilities. -

Enzyme Activity Analysis

Research utilizing this compound revealed critical insights into the catalytic mechanisms of specific enzymes involved in metabolic pathways associated with cancer metabolism.

Wirkmechanismus

The mechanism of action of 4,5,6-Triaminopyrimidine sulfate hydrate involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing cellular processes and functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Triaminopyrimidine: Another triaminopyrimidine derivative with similar chemical properties.

2,4-Diaminopyrimidine: A related compound with two amino groups instead of three.

4,5-Diamino-2,6-dihydroxypyrimidine sulfate: A compound with both amino and hydroxyl groups.

Uniqueness

4,5,6-Triaminopyrimidine sulfate hydrate is unique due to its specific arrangement of amino groups on the pyrimidine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .

Biologische Aktivität

4,5,6-Triaminopyrimidine sulfate hydrate is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, particularly regarding its mutagenic potential and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including experimental findings, case studies, and relevant data tables.

- Chemical Formula : C4H9N5O4S

- Molecular Weight : 189.21 g/mol

- CAS Number : 49721-45-1

Biological Activity Overview

The biological activity of this compound has been evaluated through several assays aimed at understanding its mutagenic potential and other biological interactions.

Mutagenicity Studies

- Ames Test : The Ames test was conducted to assess the mutagenicity of this compound using various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537). The results indicated no significant increase in revertant colonies at concentrations up to 5000 μg/plate, suggesting that the compound does not induce gene mutations under the tested conditions .

- Mouse Lymphoma Assay : In vitro gene mutation assays were performed using the L5178Y mouse lymphoma cell line. The findings showed that while there was some cytotoxicity observed at higher concentrations (1200 μg/ml), no biologically relevant increases in mutation frequency were noted .

Experimental Data

The following table summarizes key findings from mutagenicity studies involving this compound.

| Study Type | Test System | Concentration Range (μg/plate) | Results |

|---|---|---|---|

| Ames Test | Salmonella typhimurium | 0 - 5000 | No mutagenic effect observed |

| Mouse Lymphoma Assay | L5178Y Cell Line | 0 - 1200 | No significant increase in mutation frequency |

| Gene Mutation Assay | tk+/- locus | 0 - 600 | No biologically relevant increases observed |

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, its structural similarity to other pyrimidine derivatives suggests potential interactions with nucleic acids and enzymes involved in nucleotide synthesis. Further studies are necessary to clarify these interactions and their implications for therapeutic applications.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Activity : Some studies have suggested that derivatives of triaminopyrimidine compounds exhibit antimicrobial properties. While direct evidence for the sulfate hydrate form is limited, related compounds have shown efficacy against various bacterial strains .

- Neuroprotective Effects : Research into similar pyrimidine compounds has indicated possible neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress . Future investigations could explore these pathways for this compound.

Eigenschaften

IUPAC Name |

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXLIMZODSSQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-70-7 (Parent) | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80216622 | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-76-5, 6640-23-9 | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.